3-Maleimidopropionsäure

Übersicht

Beschreibung

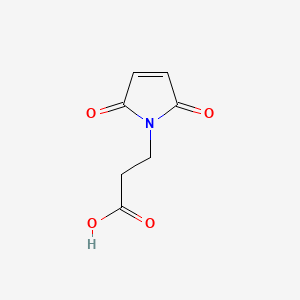

3-Maleimidopropionic acid is an organic compound with the molecular formula C7H7NO4. It contains a maleimide group and a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, making it a valuable reagent in various chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

3-Maleimidopropionsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound hat ein Potenzial in der Krebsbehandlung gezeigt, indem sie das Wachstum von Tumorzellen hemmt und Apoptose induziert.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Reaktivität mit Thiolgruppen und primären Amingruppen. Die Maleimidgruppe bildet kovalente Bindungen mit Thiolgruppen, während die terminale Carbonsäure in Gegenwart von Aktivatoren stabile Amidbindungen mit primären Amingruppen bildet . Diese duale Reaktivität ermöglicht es der Verbindung, Biomoleküle zu modifizieren und verschiedene biochemische Prozesse zu ermöglichen.

Wirkmechanismus

Target of Action

3-Maleimidopropionic acid (3MP) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

3MP contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules .

Biochemical Pathways

3MP, as a component of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin molecules, which signals the proteasome to degrade the tagged protein .

Pharmacokinetics

It is known to be a component of the stabilizing solution for ec145, a folate-targeted vinca alkaloid conjugate, used in rodent pharmacokinetic studies .

Result of Action

The primary result of 3MP’s action is the degradation of target proteins when it is used in the synthesis of PROTACs . Additionally, 3MP has been shown to inhibit the production of reactive oxygen species, which are produced by cancer cells as a result of chemotherapy . It also has potent inhibitory activity against bacterial organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, and antiviral properties against HIV infection .

Action Environment

The action of 3MP is influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at 2-8°C . Moreover, the solubility of 3MP can be affected by the solvent used, which can impact its bioavailability and efficacy .

Vorbereitungsmethoden

3-Maleimidopropionic acid can be synthesized through the reaction of maleic anhydride with β-alanine in acetic acid. The mixture is stirred at room temperature, followed by heating to 115°C overnight . This method yields a white to pale yellow solid, which is the desired product.

Analyse Chemischer Reaktionen

3-Maleimidopropionsäure unterliegt verschiedenen Arten von chemischen Reaktionen:

Substitutionsreaktionen: Die Maleimidgruppe reagiert mit Thiolgruppen unter Bildung kovalenter Bindungen, wodurch die Verbindung von Biomolekülen mit Thiolgruppen ermöglicht wird.

Amidbindungsbildung: Die terminale Carbonsäure kann in Gegenwart von Aktivatoren wie EDC oder HATU mit primären Amingruppen reagieren, um stabile Amidbindungen zu bilden.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen nicht häufig berichtet werden, deuten die funktionellen Gruppen der Verbindung auf eine mögliche Reaktivität unter geeigneten Bedingungen hin.

Vergleich Mit ähnlichen Verbindungen

3-Maleimidopropionsäure ist aufgrund ihrer dualen funktionellen Gruppen einzigartig, die es ihr ermöglichen, sowohl mit Thiol- als auch mit Amingruppen zu reagieren. Ähnliche Verbindungen umfassen:

N-(3-Maleimidopropionyloxy)succinimid: Diese Verbindung enthält ebenfalls eine Maleimidgruppe und wird als Vernetzungsreagenz verwendet.

N-Maleoyl-β-Alanin-N-hydroxysuccinimidester: Eine weitere ähnliche Verbindung mit Anwendungen in der Proteinmodifizierung.

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTPJBLLJJNPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341526 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-55-4 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

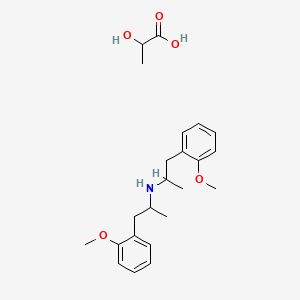

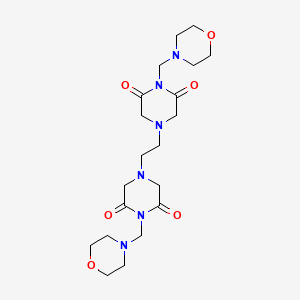

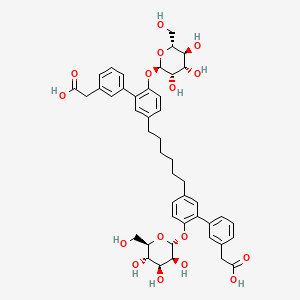

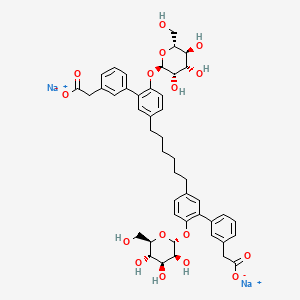

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

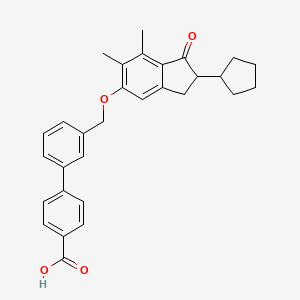

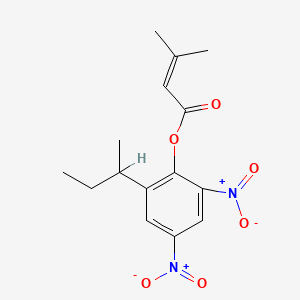

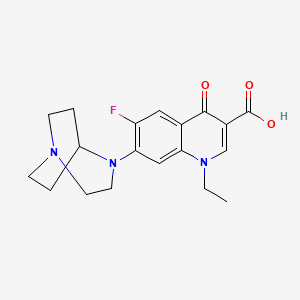

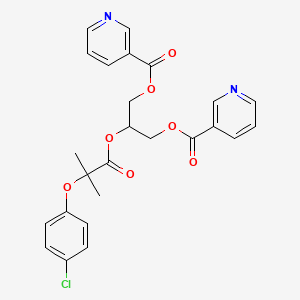

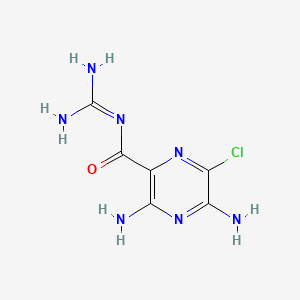

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

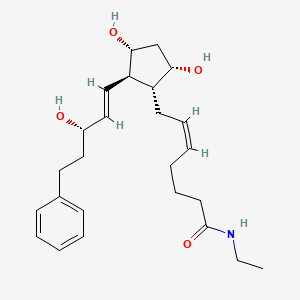

![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)